Tert-butyl 3-(2-(tosyloxy)ethyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2-(tosyloxy)ethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C17H25NO5S and a molecular weight of 355.45 g/mol . It is characterized by the presence of an azetidine ring, a tert-butyl ester group, and a tosyloxyethyl substituent. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-(tosyloxy)ethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and p-toluenesulfonic acid. The reaction conditions often include the use of a base such as triethylamine to neutralize the acid by-products and solvents like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-(tosyloxy)ethyl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Oxidation Reactions: Oxidation can lead to the formation of ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium carbonate, and various amines. Conditions typically involve heating and the use of polar aprotic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include azetidine derivatives with different functional groups, such as azides, alcohols, amines, ketones, and carboxylic acids .
Scientific Research Applications
Tert-butyl 3-(2-(tosyloxy)ethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocycles.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-(tosyloxy)ethyl)azetidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The tosyloxy group acts as a good leaving group, facilitating substitution reactions. The azetidine ring provides a strained four-membered ring system that can undergo ring-opening reactions, leading to various functionalized products .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxoazetidine-1-carboxylate: Similar in structure but lacks the tosyloxyethyl group.
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Contains an ethoxy-oxoethylidene group instead of the tosyloxyethyl group.
Uniqueness
Tert-butyl 3-(2-(tosyloxy)ethyl)azetidine-1-carboxylate is unique due to the presence of the tosyloxyethyl group, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. The combination of the azetidine ring and the tert-butyl ester group also contributes to its distinct chemical properties .
Properties
IUPAC Name |
tert-butyl 3-[2-(4-methylphenyl)sulfonyloxyethyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-13-5-7-15(8-6-13)24(20,21)22-10-9-14-11-18(12-14)16(19)23-17(2,3)4/h5-8,14H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLBYQYYUNVJAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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